molecular formula C21H24OSi B12912166 Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane CAS No. 918129-15-4

Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane

Cat. No.: B12912166
CAS No.: 918129-15-4
M. Wt: 320.5 g/mol
InChI Key: ZZIOHLYJBNFAGR-UHFFFAOYSA-N
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Description

(4-Isopropyl-5-phenylfuran-2-yl)dimethyl(phenyl)silane is an organosilicon compound with the molecular formula C21H24OSi It features a furan ring substituted with isopropyl and phenyl groups, and a dimethyl(phenyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropyl-5-phenylfuran-2-yl)dimethyl(phenyl)silane typically involves the reaction of a furan derivative with a silylating agent. One common method is the hydrosilylation of a furan compound with dimethylphenylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of (4-Isopropyl-5-phenylfuran-2-yl)dimethyl(phenyl)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-5-phenylfuran-2-yl)dimethyl(phenyl)silane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(4-Isopropyl-5-phenylfuran-2-yl)dimethyl(phenyl)silane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the study of biological systems that interact with organosilicon compounds.

    Industry: Used in the production of specialty materials and as a precursor in the synthesis of functionalized silanes.

Mechanism of Action

The mechanism of action of (4-Isopropyl-5-phenylfuran-2-yl)dimethyl(phenyl)silane involves its interaction with molecular targets through its furan and silyl groups. The furan ring can participate in π-π interactions, while the silyl group can form bonds with various substrates. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or intermediate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (4-Isopropyl-5-phenylfuran-2-yl)trimethylsilane: Similar structure but with a trimethylsilyl group instead of a dimethyl(phenyl)silyl group.

    (4-Isopropyl-5-phenylfuran-2-yl)triethylsilane: Similar structure but with a triethylsilyl group.

    (4-Isopropyl-5-phenylfuran-2-yl)triisopropylsilane: Similar structure but with a triisopropylsilyl group.

Uniqueness

(4-Isopropyl-5-phenylfuran-2-yl)dimethyl(phenyl)silane is unique due to the presence of both dimethyl and phenyl groups on the silicon atom, which can influence its reactivity and interactions with other molecules. This combination of substituents provides a balance of steric and electronic effects, making it a versatile compound for various applications.

Properties

CAS No.

918129-15-4

Molecular Formula

C21H24OSi

Molecular Weight

320.5 g/mol

IUPAC Name

dimethyl-phenyl-(5-phenyl-4-propan-2-ylfuran-2-yl)silane

InChI

InChI=1S/C21H24OSi/c1-16(2)19-15-20(22-21(19)17-11-7-5-8-12-17)23(3,4)18-13-9-6-10-14-18/h5-16H,1-4H3

InChI Key

ZZIOHLYJBNFAGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(OC(=C1)[Si](C)(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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